Essential Catalytic Additive: Enables High-Yield Epoxidation with an Electron-Rich Iron Porphyrin Complex
In a catalytic epoxidation system employing an electron-rich iron(III) porphyrin complex [Fe(TMP)Cl] and aqueous H2O2, the reaction fails to produce cyclohexene oxide in an aprotic solvent in the absence of an imidazole additive. However, upon the addition of 5-chloro-1-methylimidazole (5-Cl-1-MeIm), the system becomes catalytically active, achieving high yields of the epoxide product [1]. This demonstrates that the specific ligand properties of 5-chloro-1-methylimidazole are essential for activating the catalyst system, a function not performed by the catalyst alone or by other iron porphyrin complexes under the same conditions.
| Evidence Dimension | Epoxidation of cyclohexene with H2O2 catalyzed by Fe(TMP)Cl |
|---|---|
| Target Compound Data | High yields of cyclohexene oxide (quantitative yield not specified in abstract, but described as 'high yields' with trace allylic oxidation products) |
| Comparator Or Baseline | No additive (Fe(TMP)Cl + H2O2 alone) |
| Quantified Difference | Reaction proceeds with high yield vs. 'did not yield cyclohexene oxide' in the absence of the additive. |
| Conditions | Fe(TMP)Cl catalyst, aqueous 30% H2O2, aprotic solvent, room temperature |
Why This Matters
This evidence directly proves that 5-chloro-1-methylimidazole is a non-negotiable reagent for activating this specific class of biomimetic oxidation catalysts, making it a critical procurement item for researchers in this field.
- [1] Nam, W., Lee, H. J., Oh, S. Y., Kim, C., & Jang, H. G. (2000). First success of catalytic epoxidation of olefins by an electron-rich iron(III) porphyrin complex and H2O2: Imidazole effect on the activation of H2O2 by iron porphyrin complexes in aprotic solvent. Journal of Inorganic Biochemistry, 80(3-4), 219-225. View Source
